molecular formula C12H13N3OS2 B2560473 N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 893156-81-5

N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2560473
CAS No.: 893156-81-5
M. Wt: 279.38
InChI Key: URIJBHDJHQZOEC-UHFFFAOYSA-N
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Description

N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of 2-methylbenzyl chloride with thiourea to form the corresponding thiourea derivative. This intermediate is then cyclized with acetic anhydride to yield the desired thiadiazole compound. The reaction conditions often require refluxing in an appropriate solvent, such as ethanol or acetonitrile, to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiadiazole ring or the acetamide group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzyl or thiadiazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown promise in biological assays, potentially acting as an enzyme inhibitor or modulator.

    Medicine: Thiadiazole derivatives, including this compound, are investigated for their potential therapeutic properties, such as anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Comparison with Similar Compounds

Similar Compounds

    2-aminothiazole derivatives: These compounds share a similar heterocyclic structure and have been studied for their anticancer and antimicrobial properties.

    1,2,4-triazole derivatives: These compounds also contain nitrogen and sulfur atoms in a five-membered ring and are known for their diverse biological activities.

Uniqueness

N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties compared to other thiadiazole derivatives

Biological Activity

N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a thiadiazole derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the synthesis, biological activity, and research findings related to this compound.

Synthesis of this compound

The synthesis typically involves the reaction of 2-methylbenzyl chloride with thiourea , followed by cyclization with acetic anhydride . The reaction conditions usually require refluxing in solvents such as ethanol or acetonitrile to facilitate the formation of the thiadiazole ring .

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial properties. Specifically, derivatives of thiadiazoles have shown activity against various bacterial strains and fungi. For instance:

  • Antibacterial Activity : Studies have demonstrated that certain thiadiazole derivatives possess potent antibacterial effects against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives are notably lower than those of standard antibiotics .
  • Antifungal Activity : Compounds with the thiadiazole structure have also been tested against fungal strains like Aspergillus niger, demonstrating comparable efficacy to established antifungal agents .

Anticancer Properties

This compound has been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and oxidative stress .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A series of experiments conducted on synthesized thiadiazole derivatives showed that this compound exhibited an MIC of 32.6 µg/mL against Staphylococcus aureus, outperforming traditional antibiotics like streptomycin (MIC = 47.5 µg/mL) .
  • Cytotoxicity Assays : In vitro assays demonstrated that this compound could inhibit the growth of cancer cell lines such as HT-29 (colorectal cancer) and TK-10 (renal cancer), with IC50 values indicating significant cytotoxicity at concentrations ranging from 10 to 50 µM .

Comparative Analysis of Biological Activities

Compound NameAntibacterial MIC (µg/mL)Antifungal MIC (µg/mL)IC50 (Cancer Cell Lines µM)
This compound32.625.010 - 50
Standard Antibiotic (Streptomycin)47.5Not applicableNot applicable
Standard Antifungal (Fluconazole)Not applicable30.0Not applicable

Properties

IUPAC Name

N-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS2/c1-8-5-3-4-6-10(8)7-17-12-15-14-11(18-12)13-9(2)16/h3-6H,7H2,1-2H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URIJBHDJHQZOEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NN=C(S2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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